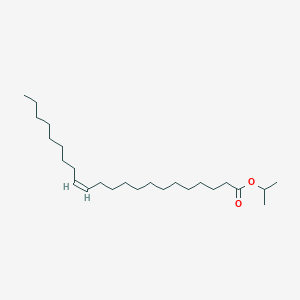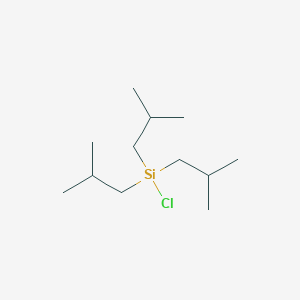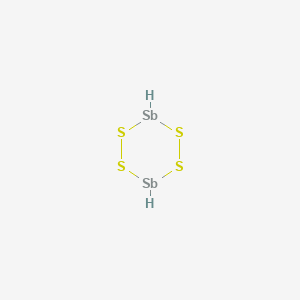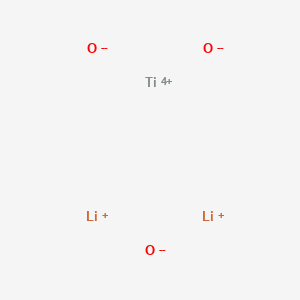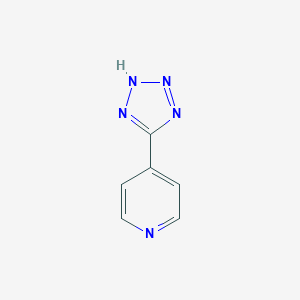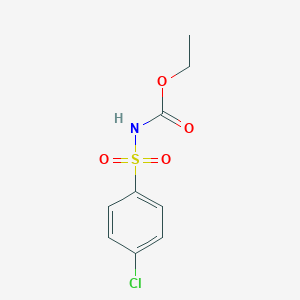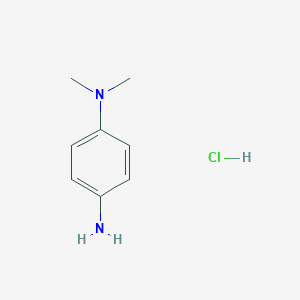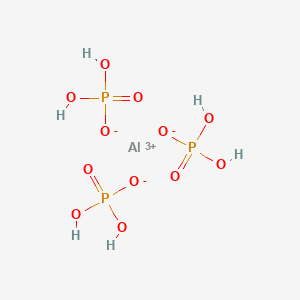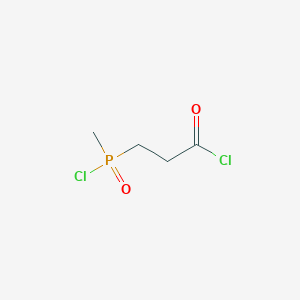
3-(Methylchlorophosphinyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylchlorophosphinyl)propanoyl chloride, also known as MCPA-PC, is a chemical compound that has been widely used in scientific research. It belongs to the class of organophosphorus compounds, which are known for their ability to inhibit enzymes and disrupt cellular processes. MCPA-PC has been shown to have a variety of applications in the field of biochemical research, particularly in the study of enzyme kinetics and protein structure.
Wirkmechanismus
3-(Methylchlorophosphinyl)propanoyl chloride works by irreversibly inhibiting the activity of enzymes that contain a serine residue at their active site. This occurs through the formation of a covalent bond between the 3-(Methylchlorophosphinyl)propanoyl chloride molecule and the serine residue, which prevents the enzyme from carrying out its normal function.
Biochemische Und Physiologische Effekte
3-(Methylchlorophosphinyl)propanoyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an accumulation of the neurotransmitter acetylcholine in the brain. This can cause a range of symptoms, including muscle weakness, tremors, and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Methylchlorophosphinyl)propanoyl chloride has several advantages as a tool for studying enzyme kinetics and protein structure. It is a potent inhibitor of serine proteases, making it useful for studying enzymes that are difficult to inhibit using other compounds. However, it also has some limitations. It is highly toxic and can be dangerous if not handled properly. It is also relatively expensive compared to other enzyme inhibitors.
Zukünftige Richtungen
There are several directions for future research on 3-(Methylchlorophosphinyl)propanoyl chloride. One area of interest is the development of more selective inhibitors that target specific enzymes or protein domains. Another area of interest is the use of 3-(Methylchlorophosphinyl)propanoyl chloride as a tool for studying the structure and function of membrane proteins, which are notoriously difficult to study using traditional biochemical techniques. Finally, there is potential for the development of 3-(Methylchlorophosphinyl)propanoyl chloride as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Synthesemethoden
3-(Methylchlorophosphinyl)propanoyl chloride is typically synthesized through a multi-step process that involves the reaction of 3-chloropropionyl chloride with methylphosphonic dichloride. The resulting product is then purified using a variety of techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(Methylchlorophosphinyl)propanoyl chloride has been used extensively in scientific research as a tool for studying enzyme kinetics and protein structure. It is commonly used in assays that measure the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
15090-24-1 |
|---|---|
Produktname |
3-(Methylchlorophosphinyl)propanoyl chloride |
Molekularformel |
C4H7Cl2O2P |
Molekulargewicht |
188.97 g/mol |
IUPAC-Name |
3-[chloro(methyl)phosphoryl]propanoyl chloride |
InChI |
InChI=1S/C4H7Cl2O2P/c1-9(6,8)3-2-4(5)7/h2-3H2,1H3 |
InChI-Schlüssel |
SGGKZWABPPXBNE-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCC(=O)Cl)Cl |
Kanonische SMILES |
CP(=O)(CCC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



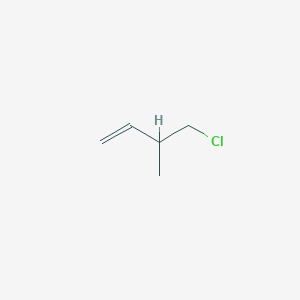

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
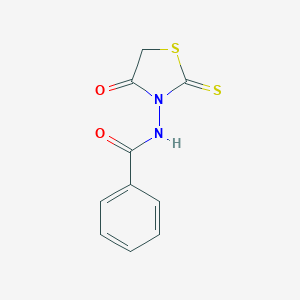
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
